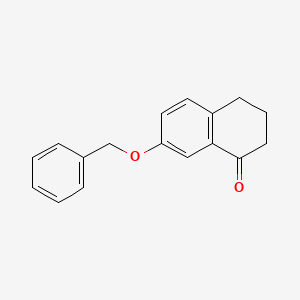

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

描述

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, characterized by a bicyclic tetralone core with a benzyloxy (-OCH₂C₆H₅) substituent at position 7. The compound is synthesized via alkylation reactions, such as the nucleophilic substitution of hydroxyl groups with benzyl bromide under basic conditions (e.g., K₂CO₃/acetone) . Its structure is confirmed through NMR, HRMS, and X-ray crystallography, with applications in medicinal chemistry, particularly as a precursor for anti-neuroinflammatory agents targeting NF-κB pathways .

属性

IUPAC Name |

7-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDBZGNCWHCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555350 | |

| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32263-64-2 | |

| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Substrate Preparation

The synthesis typically begins with naphthalene derivatives, which provide the aromatic backbone necessary for subsequent functionalization. The choice of starting material is crucial for regioselectivity and overall yield.

Introduction of the Benzyloxy Group

The benzyloxy group (-OCH2Ph) is introduced via nucleophilic substitution reactions. This step generally involves the reaction of a hydroxy-substituted naphthalene derivative with benzyl bromide or benzyl alcohol under basic or catalytic conditions.

-

- Use of benzyl bromide as the benzylating agent.

- Presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol group.

- Solvents: common organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

- Reaction temperature: room temperature to mild heating (e.g., 25-70 °C).

Example:

Benzyl bromide (4.04 mL, 33.9 mmol, 1.1 eq.) was added to a suspension of the hydroxy precursor under nitrogen atmosphere and stirred overnight at room temperature, yielding 5-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one in 83% yield after workup and purification.

Alternative Synthetic Routes and Industrial Considerations

Industrial synthesis may optimize these steps for scale-up by:

- Employing continuous flow reactors for better control and yield.

- Using catalytic hydrogenation for reduction steps.

- Advanced purification techniques such as fractional crystallization or chromatography to ensure high purity.

Summary Table of Preparation Steps

Detailed Research Findings

Nucleophilic Substitution Efficiency: The benzyloxy group introduction via benzyl bromide under nitrogen atmosphere is efficient, yielding crystalline white solids with high purity and good yields (up to 83%).

Reduction Selectivity: Sodium borohydride is preferred for selective reduction of the naphthalene ring without affecting the ketone, while lithium aluminum hydride offers stronger reduction but requires careful control.

Scale-up and Industrial Production: Continuous flow methods and hydrogenation/hydrogenolysis have been employed to improve yields and process efficiency for related benzyloxy-substituted dihydronaphthalenones.

Applications of Intermediates: The compound serves as an intermediate in the synthesis of pharmacologically relevant molecules, indicating the importance of high enantiomeric excess and purity in preparation.

Notes on Related Compounds and Comparative Preparation

Compounds with benzyloxy groups at different positions (e.g., 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one) require similar synthetic strategies but may differ in regioselectivity and reactivity.

Introduction of other substituents (e.g., bromine) or variations in saturation affect the synthetic route and conditions.

化学反应分析

Alkylation and Substitution Reactions

The benzyloxy group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : Treatment with sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the phenolic oxygen, enabling alkylation.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaH, ((2-bromoethoxy)methyl)benzene | 7-((2-benzyloxyethoxy)-3,4-dihydronaphthalen-1(2H)-one | 85% |

This reaction demonstrates the compound’s utility in introducing ether-linked functional groups for further derivatization.

Reduction Reactions

The ketone moiety and aromatic system are susceptible to reduction:

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas reduces the ketone to a secondary alcohol while preserving the benzyloxy group.

-

Clemmensen reduction : Zinc amalgam (Zn-Hg) in hydrochloric acid reduces the ketone to a methylene group.

Cyclization Reactions

Acid-mediated cyclization forms fused polycyclic structures:

-

Polyphosphoric acid (PPA) treatment : At 100°C, PPA induces intramolecular cyclization via Friedel-Crafts acylation, forming a tetracyclic scaffold.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PPA, 100°C, 30 min | Benzofuro[3,2-b]naphthalen-6-one derivative | 78% |

Radical-Mediated Reactions

The compound participates in radical chain processes, as evidenced by inhibition studies:

-

TEMPO trapping : Addition of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) quenches radical intermediates, yielding stable adducts.

| Reagent/Conditions | Product | Outcome | Reference |

|---|---|---|---|

| TEMPO (2 equiv), Fe catalyst | 1-Phenyl-5-(TEMPO-oxy)pentan-1-one | Radical adduct formation |

Benzyloxy Deprotection

Hydrogenolysis or acidic cleavage removes the benzyl group:

-

H₂/Pd-C : Cleaves the benzyl ether to yield 7-hydroxynaphthalenone.

-

HCl/MeOH : Hydrolyzes the ether under mild acidic conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd/C, H₂, ethanol | 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | 90% |

Oxidation

Controlled oxidation targets the dihydroaromatic ring:

-

KMnO₄ in acidic conditions : Converts the dihydronaphthalenone to a naphthoquinone.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O | 7-Benzyloxy-1,4-naphthoquinone | 65% |

Comparative Reactivity Insights

The compound’s reactivity is influenced by steric and electronic effects:

-

The benzyloxy group enhances electron density at the aromatic ring, facilitating electrophilic substitution (e.g., nitration, sulfonation).

-

The dihydronaphthalenone core introduces strain, promoting ring-opening or rearrangement under harsh conditions.

科学研究应用

Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

The compound can be synthesized through various methods, including aldol condensation and Michael addition reactions. A notable synthesis involves the reaction of substituted indanones with benzaldehydes under basic conditions, yielding high purity and yields. The characterization of the compound is typically confirmed using NMR and IR spectroscopy, which provide insights into its structural properties.

Antimalarial Activity

Recent studies have investigated the antimalarial properties of compounds related to this compound. For instance, derivatives have shown promising activity against Plasmodium species in vitro and in vivo. In one study, certain derivatives exhibited over 50% inhibition of β-hematin formation, indicating potential as antimalarial agents .

Antitrypanosomal Activity

The compound has also been evaluated for its antitrypanosomal activity against Trypanosoma cruzi. While some derivatives showed marginal activity compared to established drugs like benznidazole, they warrant further investigation due to their unique structural features that may enhance efficacy .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that many derivatives exhibit low cytotoxicity against VERO cells, suggesting a favorable therapeutic index for further development . This aspect is crucial for drug development as it indicates safety for potential clinical use.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound derivatives is essential for optimizing their biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups enhances antimalarial activity.

- Ring Modifications : Variations in the naphthalene structure can significantly impact both efficacy and selectivity against target pathogens.

Case Studies

作用机制

The mechanism of action of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group plays a crucial role in its reactivity and binding affinity. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may modulate the activity of specific receptors, leading to altered cellular responses.

Free Radical Scavenging: The compound’s antioxidant properties enable it to scavenge free radicals, reducing oxidative stress.

相似化合物的比较

Structural Features

The DHN scaffold allows diverse substitutions at positions 2, 6, 7, and 8. Key analogs include:

Physical and Crystallographic Properties

Key Research Findings

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., NF-κB) but reduce solubility .

- Benzyloxy vs. Methoxy : Benzyloxy derivatives show higher bioactivity due to increased lipophilicity and protein interaction surfaces .

- Halogenation : Bromine at C7 improves cell permeability and stability, critical for in vivo efficacy .

- Natural vs.

生物活性

7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the naphthalenone class, characterized by a benzyloxy group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 32263-64-2

- Molecular Weight : Approximately 226.27 g/mol

The structure of this compound features a naphthalene core with a benzyloxy substituent, contributing to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses.

- Antioxidant Activity : Its ability to scavenge free radicals reduces oxidative stress, which is critical in preventing cellular damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in drug development targeting microbial infections .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

The compound has demonstrated notable antioxidant effects. It has been shown to reduce oxidative stress markers in vitro, indicating its potential for protecting cells from oxidative damage .

Anti-Cancer Properties

Recent studies have highlighted the anti-proliferative effects of this compound on various cancer cell lines. For instance, it exhibited significant cytotoxicity against breast cancer cells with an IC value of approximately 25 µg/mL .

| Cancer Cell Line | IC (µg/mL) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 28 |

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antimicrobial agents .

- Oxidative Stress Reduction : In a cellular model of oxidative stress, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), supporting its role as an antioxidant .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells. The mechanism was linked to the modulation of apoptotic pathways .

常见问题

Basic: What are the standard synthetic routes for preparing 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one?

Answer:

The compound is typically synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketone formation. Starting from 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, benzyl ether protection is performed using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). Subsequent condensation with aldehydes under acid or base catalysis yields the target compound. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side reactions like over-oxidation or polymerization .

Advanced: How can solvent polarity and temperature influence the regioselectivity of Claisen-Schmidt condensations for benzyloxy-substituted DHN derivatives?

Answer:

Polar aprotic solvents (e.g., DMF, DMSO) enhance enolate stabilization, favoring β-keto-enol tautomerization and improving regioselectivity. Lower temperatures (0–25°C) minimize side reactions (e.g., aldol adducts), while higher temperatures (80–100°C) accelerate condensation but may reduce stereochemical control. For 7-benzyloxy derivatives, steric hindrance from the bulky benzyl group necessitates careful solvent selection to balance reaction kinetics and product stability .

Basic: What characterization techniques are critical for confirming the structure of 7-(Benzyloxy)-DHN derivatives?

Answer:

Key methods include:

- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., C=O at ~1.21 Å, C=C at ~1.34 Å) .

- NMR spectroscopy : ¹H NMR detects benzyloxy protons as a singlet at δ 4.8–5.1 ppm; ¹³C NMR identifies the carbonyl carbon at δ 195–205 ppm .

- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and aromatic C-O at ~1250 cm⁻¹ .

Advanced: How can crystallographic challenges (e.g., twinning, disorder) be resolved for DHN derivatives during X-ray refinement?

Answer:

- Twinning : Use SHELXL’s TWIN command with a BASF parameter to model twin domains. For pseudo-merohedral twinning, refine using HKLF5 format .

- Disorder : Apply PART and SUMP restraints in SHELXL to model split positions. For benzyloxy groups, isotropic displacement parameters (Uiso) may require constraints to avoid overfitting .

- Validate refinement with Rint < 5% and Δρ(max/min) < 1.0 eÅ⁻³ .

Basic: How does the benzyloxy group influence the biological activity of DHN derivatives?

Answer:

The benzyloxy moiety enhances lipophilicity , improving membrane permeability and metabolic stability. In anticancer studies, bulky substituents at position 7 (e.g., benzyloxy, bromo) increase steric interactions with target proteins (e.g., kinase ATP-binding pockets), enhancing inhibitory potency. For example, bromo-DHN derivatives show IC50 values <10 µM against breast cancer cell lines .

Advanced: What strategies optimize HPLC methods for purity analysis of halogenated DHN derivatives?

Answer:

- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm) for halogenated analogs.

- Mobile phase : Gradient elution with 0.1% formic acid in H2O (A) and acetonitrile (B) (e.g., 40–80% B over 20 min).

- Detection : UV at 254 nm for aromatic systems; MS/MS for trace impurities. Validate method robustness with RSD <2% for retention times and peak areas .

Advanced: How do dihedral angles between the benzyloxy group and DHN core affect molecular interactions in protein binding?

Answer:

A dihedral angle of ~60–70° (common in DHN derivatives) creates a twisted conformation , enabling dual binding modes:

- Hydrophobic interactions : Benzyl group engages with nonpolar protein pockets.

- Hydrogen bonding : The carbonyl oxygen participates in H-bonding with residues like Ser or Tyr.

In anti-inflammatory studies, derivatives with dihedral angles <50° show reduced COX-2 inhibition due to steric clashes .

Basic: What safety precautions are essential when handling DHN derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。